Cas no 1067192-38-4 (1-(3-Aminophenyl)cyclopentane-1-carbonitrile)

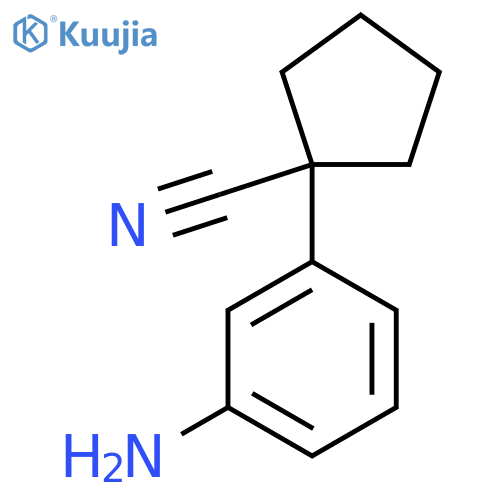

1067192-38-4 structure

商品名:1-(3-Aminophenyl)cyclopentane-1-carbonitrile

CAS番号:1067192-38-4

MF:C12H14N2

メガワット:186.252962589264

CID:4679201

1-(3-Aminophenyl)cyclopentane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(3-aminophenyl)cyclopentane-1-carbonitrile

- QHBLQEJWJAYRBK-UHFFFAOYSA-N

- 1-(3-Amino-phenyl)-cyclopentanecarbonitrile

- 1-(3-Aminophenyl)cyclopentane-1-carbonitrile

-

- インチ: 1S/C12H14N2/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8H,1-2,6-7,14H2

- InChIKey: QHBLQEJWJAYRBK-UHFFFAOYSA-N

- ほほえんだ: N#CC1(C2C=CC=C(C=2)N)CCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 244

- トポロジー分子極性表面積: 49.8

1-(3-Aminophenyl)cyclopentane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-643408-0.05g |

1-(3-aminophenyl)cyclopentane-1-carbonitrile |

1067192-38-4 | 0.05g |

$792.0 | 2023-03-05 | ||

| Enamine | EN300-643408-1.0g |

1-(3-aminophenyl)cyclopentane-1-carbonitrile |

1067192-38-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-643408-0.25g |

1-(3-aminophenyl)cyclopentane-1-carbonitrile |

1067192-38-4 | 0.25g |

$867.0 | 2023-03-05 | ||

| Enamine | EN300-643408-0.5g |

1-(3-aminophenyl)cyclopentane-1-carbonitrile |

1067192-38-4 | 0.5g |

$905.0 | 2023-03-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756177-1g |

1-(3-Aminophenyl)cyclopentane-1-carbonitrile |

1067192-38-4 | 98% | 1g |

¥4645.00 | 2024-08-09 | |

| Enamine | EN300-643408-10.0g |

1-(3-aminophenyl)cyclopentane-1-carbonitrile |

1067192-38-4 | 10.0g |

$4052.0 | 2023-03-05 | ||

| Enamine | EN300-643408-0.1g |

1-(3-aminophenyl)cyclopentane-1-carbonitrile |

1067192-38-4 | 0.1g |

$829.0 | 2023-03-05 | ||

| Enamine | EN300-643408-2.5g |

1-(3-aminophenyl)cyclopentane-1-carbonitrile |

1067192-38-4 | 2.5g |

$1848.0 | 2023-03-05 | ||

| Enamine | EN300-643408-5.0g |

1-(3-aminophenyl)cyclopentane-1-carbonitrile |

1067192-38-4 | 5.0g |

$2732.0 | 2023-03-05 |

1-(3-Aminophenyl)cyclopentane-1-carbonitrile 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

1067192-38-4 (1-(3-Aminophenyl)cyclopentane-1-carbonitrile) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量